N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a propyl group and linked to an indole moiety. This compound shares structural motifs with several pharmacologically active molecules, including kinase inhibitors (e.g., CK1-specific inhibitors) and antimicrobial agents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-4-7-22-25-26-23(31-22)19-12-15-8-5-6-9-18(15)27(19)14-21(28)24-17-11-10-16(29-2)13-20(17)30-3/h5-6,8-13H,4,7,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSRZYCJTCADGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O4
- Molecular Weight : 420.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole and indole moieties are known to exhibit significant biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. This interaction can lead to modulation of signaling pathways associated with cell growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in treating infections .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cell lines such as HeLa and MCF7. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 7.5 |
- Antimicrobial Efficacy : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds featuring oxadiazole and indole structures. These derivatives were assessed for their anti-inflammatory and anticancer activities. The study found that modifications at specific positions on the indole ring enhanced biological activity significantly .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known for their biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties
The oxadiazole ring is often associated with antimicrobial activity. Compounds with this structural feature have been reported to exhibit activity against a range of bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Some derivatives of indole and oxadiazole have demonstrated anti-inflammatory effects in preclinical studies. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting a potential use in treating inflammatory diseases .
Case Study 1: Anticancer Mechanisms
A study published in a peer-reviewed journal investigated the anticancer effects of a related compound featuring an oxadiazole ring. The results indicated that the compound inhibited tumor growth in vivo and induced apoptosis in various cancer cell lines through the activation of mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers synthesized several oxadiazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Synthesis and Development
The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact .
Comparison with Similar Compounds
Key Insights :
- Nitro groups (as in 8v) enhance LOX inhibition compared to chloro or methoxy substituents .
- The target compound’s dimethoxyphenyl group may favor interactions with cholinesterases, similar to SIRT2 inhibitors with aromatic acetamides .
Antimicrobial and Anticancer Activity
- Antimicrobial : Benzofuran-oxadiazole analogs (e.g., 2a, 2b) show potent activity against S. aureus (MIC = 4 µg/mL), suggesting the target compound’s indole-oxadiazole core could be similarly effective .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
